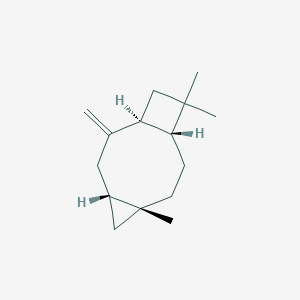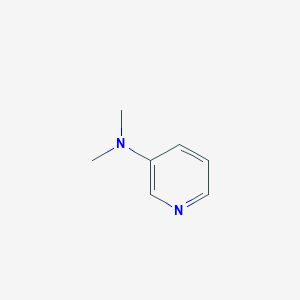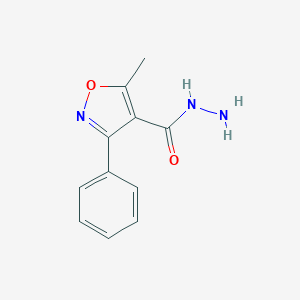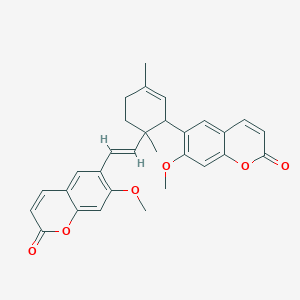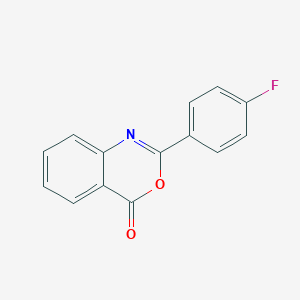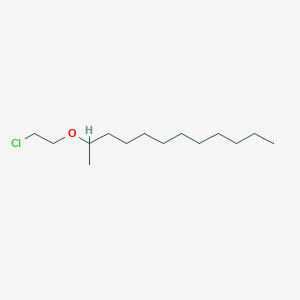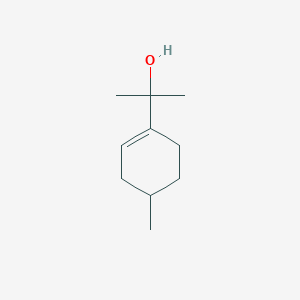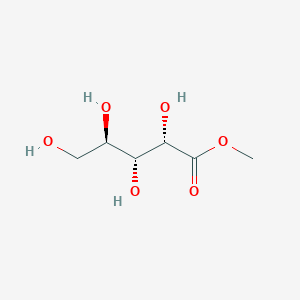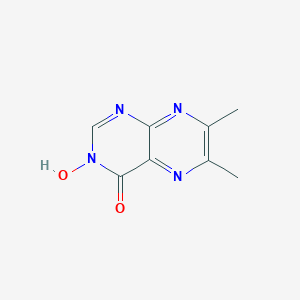
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone, also known as riboflavin or vitamin B2, is an essential nutrient for humans and animals. It plays a critical role in various physiological processes, including energy metabolism, antioxidant defense, and redox signaling. Riboflavin deficiency has been linked to several health problems, such as anemia, dermatitis, and cataracts. Therefore, understanding the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of riboflavin research is crucial for improving human health and well-being.
Mecanismo De Acción
Riboflavin functions as a coenzyme for several enzymes involved in energy metabolism, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). Riboflavin also plays a critical role in antioxidant defense by participating in the regeneration of glutathione, a key antioxidant molecule. Riboflavin can also modulate redox signaling by regulating the activity of transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Efectos Bioquímicos Y Fisiológicos
Riboflavin deficiency can lead to several biochemical and physiological effects, such as decreased energy metabolism, impaired antioxidant defense, and altered redox signaling. Riboflavin deficiency can also cause several health problems, such as anemia, dermatitis, and cataracts. Riboflavin supplementation has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin supplementation has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Riboflavin has several advantages for lab experiments, such as its low toxicity, high stability, and easy availability. Riboflavin can be used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone also has some limitations for lab experiments, such as its limited solubility in water and its potential interference with other molecules in complex biological systems.
Direcciones Futuras
There are several future directions for 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research, such as:
1. Investigating the role of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone in modulating gut microbiota and its potential use in treating or preventing gut-related diseases.
2. Developing new methods for synthesizing 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone that are more efficient, sustainable, and cost-effective.
3. Exploring the potential use of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone as a therapeutic agent for cancer and other chronic diseases.
4. Investigating the effects of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone on epigenetic regulation and its potential use in treating or preventing epigenetic-related diseases.
5. Developing new techniques for delivering 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone to specific tissues or cells for targeted therapeutic purposes.
Conclusion:
Riboflavin is an essential nutrient that plays a critical role in various physiological processes and has potential therapeutic applications. Understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone research is crucial for improving human health and well-being. Further research on 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can lead to new insights into its role in health and disease and new therapeutic strategies for treating or preventing various health problems.
Métodos De Síntesis
Riboflavin is a naturally occurring compound that is synthesized by plants, bacteria, and fungi. In humans and animals, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone is obtained from the diet, primarily from dairy products, meat, and leafy vegetables. However, 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone can also be synthesized chemically or biologically for research and industrial purposes. The chemical synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves several steps, including condensation, reduction, and oxidation reactions. The biological synthesis of 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone involves the use of microorganisms, such as Bacillus subtilis and Ashbya gossypii, which can produce 3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone through fermentation processes.
Aplicaciones Científicas De Investigación
Riboflavin has been extensively studied for its role in various physiological processes and its potential therapeutic applications. Riboflavin has been shown to improve energy metabolism, enhance antioxidant defense, and modulate redox signaling. Riboflavin has also been investigated for its potential use in treating or preventing several health problems, such as migraine headaches, anemia, and cancer. Riboflavin has been used as a fluorescent marker for imaging studies and as a dietary supplement for improving athletic performance.
Propiedades
Número CAS |
18106-61-1 |
|---|---|
Nombre del producto |
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |
Fórmula molecular |
C8H8N4O2 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-hydroxy-6,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-5(2)11-7-6(10-4)8(13)12(14)3-9-7/h3,14H,1-2H3 |
Clave InChI |
INTUWHLCYFLQBU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=O)N(C=N2)O)C |
Sinónimos |
3-Hydroxy-6,7-dimethyl-4(3H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



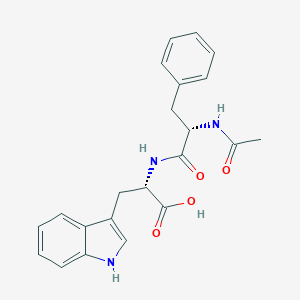
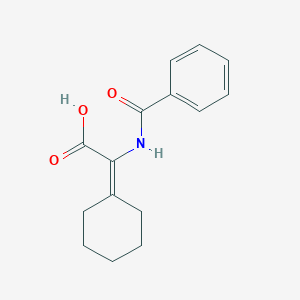
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
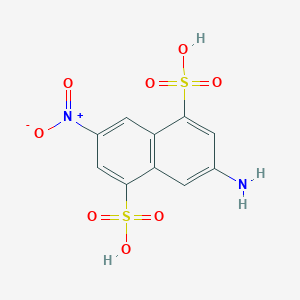
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

